6-Bromo-5-fluoro-2,2-dimethylchroman-4-one
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Overview
Description
6-Bromo-5-fluoro-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-2,2-dimethylchroman-4-one typically involves the bromination and fluorination of 2,2-dimethylchroman-4-one. One common method is the bromination of 2,2-dimethylchroman-4-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out at room temperature, and the product is purified by recrystallization .
For the fluorination step, 5-fluoro-2,2-dimethylchroman-4-one can be synthesized by reacting 2,2-dimethylchroman-4-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The final product, this compound, is obtained by combining the brominated and fluorinated intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted chromanones with various functional groups.
Scientific Research Applications
6-Bromo-5-fluoro-2,2-dimethylchroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2-dimethylchroman-4-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2,2-dimethylchroman-4-one: Lacks the bromine atom, which may influence its chemical properties and applications.
6,8-Dibromo-2,2-dimethylchroman-4-one: Contains an additional bromine atom, which may enhance its potency as an enzyme inhibitor.
Uniqueness
6-Bromo-5-fluoro-2,2-dimethylchroman-4-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H10BrFO2 |
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Molecular Weight |
273.10 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H10BrFO2/c1-11(2)5-7(14)9-8(15-11)4-3-6(12)10(9)13/h3-4H,5H2,1-2H3 |
InChI Key |
UVMUKAZTMBBTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2F)Br)C |
Origin of Product |
United States |
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